molecular formula C19H13N3O2 B2486796 N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide CAS No. 888410-00-2

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B2486796
CAS RN: 888410-00-2
M. Wt: 315.332
InChI Key: DQMHIDQYWNJBOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide derivatives involves multiple steps, starting from basic materials like o-phenylenediamine and naphthalene-1-acetic acid. Various synthesis methods have been developed, including the use of Chloramin-T and phosphorous oxychloride for the formation of the 1,3,4-oxadiazole derivatives, showcasing the versatility in synthetic approaches for this compound (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry. These techniques provide insights into the compound's structure, showing the presence of the naphthalene core and the 1,3,4-oxadiazole ring as distinctive features (Salahuddin et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives often exploit the reactivity of the 1,3,4-oxadiazole ring. These compounds participate in various chemical transformations, which can lead to a broad range of biological activities, including antibacterial and antifungal properties, as seen in the synthesis and biological evaluation of related derivatives (Rambabu Sirgamalla et al., 2018).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility and crystallinity, are crucial for their application in various fields. The crystalline structure of similar compounds has been studied, providing valuable information on their stability and potential for use in material science (Cemal Koray Özer et al., 2009).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and interaction with other chemical entities, are influenced by the presence of the 1,3,4-oxadiazole ring and the naphthalene moiety. Their ability to undergo various chemical reactions makes them valuable for synthesizing novel derivatives with potential pharmacological activities (Salahuddin et al., 2014).

Scientific Research Applications

Synthesis and Characterization

Compounds related to N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide have been synthesized through various chemical processes, involving the use of starting materials like o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid. These synthesized compounds were characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis (Salahuddin et al., 2014).

Anticancer Evaluation

Several derivatives have been evaluated for their in vitro anticancer activity against various cancer cell lines. One compound demonstrated significant activity against breast cancer cell lines, while others showed moderate activity (Salahuddin et al., 2014).

Antibacterial and Antifungal Activities

A series of derivatives exhibited good antibacterial and antifungal activities, with some compounds showing the highest activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans (Rambabu Sirgamalla et al., 2018).

Electrochromic Properties

Compounds with 1,3,4-oxadiazole moieties have been used in the synthesis of electrochromic polymers, which exhibit reversible electrochemical oxidation processes and strong color changes upon electro-oxidation. These polymers are promising for electrochromic device applications due to their stability and color modulation capabilities (S. Hsiao & Jhong-Syuan Han, 2017).

Electronic and Optical Properties

Aromatic oligomers and polymers containing 1,3,4-oxadiazole units have been studied for their electronic and optical properties, showing potential as efficient blue emitters in organic light-emitting diodes (OLEDs). These studies help in understanding the structure-property relationships and in designing materials for electronic and optoelectronic applications (Lei-Jiao Li et al., 2008).

properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMHIDQYWNJBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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